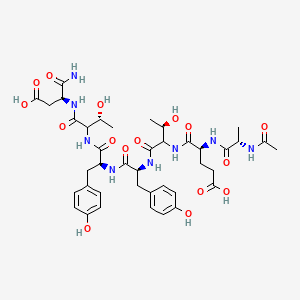

Ac-AETYYTD-NH2

Beschreibung

Ac-AETYYTD-NH2 is a synthetic acetylated peptide with the amino acid sequence Ala-Glu-Thr-Tyr-Tyr-Thr-Asp, featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These modifications enhance its metabolic stability and modulate receptor binding affinity compared to non-modified peptides . Analytical characterization, including mass spectrometry (MS), has confirmed its acetylation status and structural integrity .

Eigenschaften

CAS-Nummer |

134938-80-0 |

|---|---|

Molekularformel |

C40H54N8O16 |

Molekulargewicht |

902.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H54N8O16/c1-18(42-21(4)51)35(59)43-26(13-14-30(54)55)36(60)47-33(20(3)50)40(64)46-28(15-22-5-9-24(52)10-6-22)37(61)45-29(16-23-7-11-25(53)12-8-23)38(62)48-32(19(2)49)39(63)44-27(34(41)58)17-31(56)57/h5-12,18-20,26-29,32-33,49-50,52-53H,13-17H2,1-4H3,(H2,41,58)(H,42,51)(H,43,59)(H,44,63)(H,45,61)(H,46,64)(H,47,60)(H,48,62)(H,54,55)(H,56,57)/t18-,19+,20+,26-,27-,28-,29-,32?,33?/m0/s1 |

InChI-Schlüssel |

OMJBYYOERJBDPE-UKKCTGFVSA-N |

Isomerische SMILES |

C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-AETYYTD-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The acetyl group is introduced at the N-terminus, and the peptide is cleaved from the resin and amidated at the C-terminus .

Industrial Production Methods

Industrial production of Ac-AETYYTD-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-AETYYTD-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tyrosinreste können oxidiert werden, um Dityrosin zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für die Acetylierung.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Dityrosin.

Reduktion: Bildung von freien Thiolen.

Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ac-AETYYTD-NH2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So konnte in der Alzheimer-Forschung gezeigt werden, dass es an das Amyloid-beta-Peptid bindet und so dessen Interaktion mit nikotinergen Acetylcholinrezeptoren verhindert. Es wird vermutet, dass diese Interaktion die cholinerge Dysfunktion im Zusammenhang mit Alzheimer-Krankheit abschwächt.

Wirkmechanismus

The mechanism of action of Ac-AETYYTD-NH2 involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it has been shown to bind to the amyloid-beta peptide, preventing its interaction with nicotinic acetylcholine receptors. This interaction is believed to mitigate the cholinergic dysfunction associated with Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues: Acetylated Peptides

Table 1: Key Properties of Ac-AETYYTD-NH2 and Structural Analogues

Key Findings :

- Stability: Ac-AETYYTD-NH2 exhibits superior serum stability compared to shorter acetylated peptides (e.g., Ac-Gly-Tyr-NH2) and non-acetylated counterparts, likely due to reduced protease accessibility from its extended sequence .

- Functional Implications : Tyrosine residues in Ac-AETYYTD-NH2 may facilitate π-π stacking or hydrogen bonding, contrasting with simpler acetylated dipeptides lacking such interactions .

Small-Molecule Acetylated Compounds

Table 2: Reactivity and Conformational Comparisons

Key Findings :

- Reactivity : Unlike acetaldehyde, which undergoes explosive polymerization with oxidizers , Ac-AETYYTD-NH2 shows negligible reactivity due to its peptide backbone and protective modifications.

- Conformations : Acetanilide’s rigid planar structure, resolved via UV photoelectron spectroscopy , contrasts with the peptide’s moderate flexibility, which allows adaptive binding to targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.